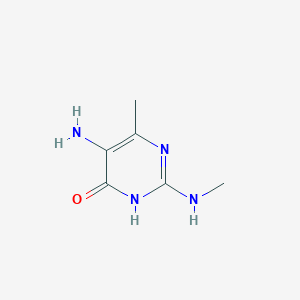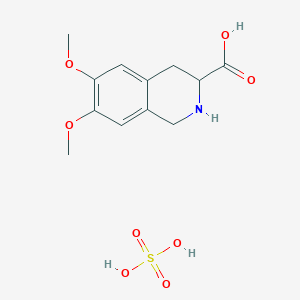![molecular formula C22H24N4O B12908312 1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol CAS No. 88300-19-0](/img/structure/B12908312.png)
1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is a heterocyclic compound that features a triazine ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the triazine ring imparts unique electronic properties, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-Di-m-tolyl-1,2,4-triazine with piperidin-4-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure complete cyclization .
Industrial Production Methods: For industrial-scale production, the synthesis is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is increasingly being adopted to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature to 50°C.
Substitution: Sodium hydride, lithium diisopropylamide, anhydrous conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in the design of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting the replication process and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine: A simpler triazine derivative with similar electronic properties but lacking the piperidine ring.
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: Another triazine derivative with different substituents, used in the synthesis of advanced materials.
1-(4-Methylphenyl)-1,2,4-triazine: A related compound with a single methylphenyl substituent, used in medicinal chemistry.
Uniqueness: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is unique due to the presence of both the triazine and piperidine rings, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of enzyme inhibitors and advanced materials .
Eigenschaften
CAS-Nummer |
88300-19-0 |
|---|---|
Molekularformel |
C22H24N4O |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-[5,6-bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-5-3-7-17(13-15)20-21(18-8-4-6-16(2)14-18)24-25-22(23-20)26-11-9-19(27)10-12-26/h3-8,13-14,19,27H,9-12H2,1-2H3 |
InChI-Schlüssel |
ZDSAYSMUGVUMQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


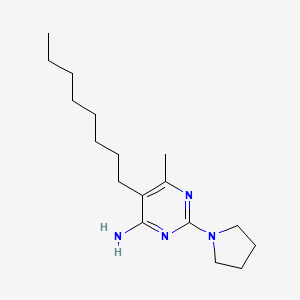
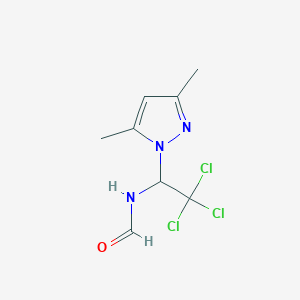
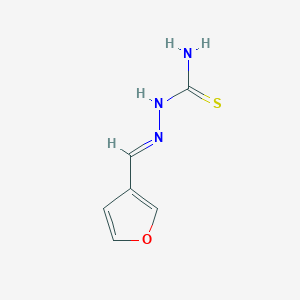
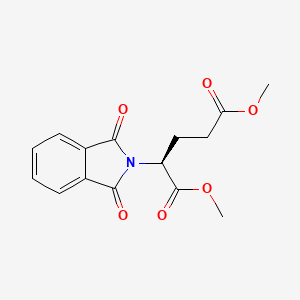
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
